molecular formula C9H14 B6229667 3-(prop-2-en-1-yl)cyclohex-1-ene CAS No. 15232-95-8

3-(prop-2-en-1-yl)cyclohex-1-ene

Cat. No.: B6229667
CAS No.: 15232-95-8
M. Wt: 122.21 g/mol
InChI Key: RGURBRHZWFDJBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Prop-2-en-1-yl)cyclohex-1-ene can be synthesized through the reaction of 3-bromocyclohexene with allylmagnesium bromide . The reaction typically involves the following steps:

  • Preparation of 3-bromocyclohexene by bromination of cyclohexene.
  • Reaction of 3-bromocyclohexene with allylmagnesium bromide in an anhydrous ether solvent under inert atmosphere conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Hydrogenation can reduce the double bonds to form saturated cyclohexane derivatives.

    Substitution: Halogenation and other electrophilic substitution reactions can occur at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

3-(Prop-2-en-1-yl)cyclohex-1-ene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its double bonds and allyl group. These functional groups allow the compound to participate in various chemical reactions, such as addition and substitution, which can modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Properties

IUPAC Name

3-prop-2-enylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,4,7,9H,1,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGURBRHZWFDJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934471
Record name 3-(Prop-2-en-1-yl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15232-95-8
Record name Cyclohexene, 3-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-en-1-yl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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